![molecular formula C18H28O3 B14532142 {5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene CAS No. 62679-86-1](/img/structure/B14532142.png)
{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by the introduction of ethoxy and propan-2-yloxy groups under controlled conditions. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or nitro groups, onto the benzene ring.
Scientific Research Applications
{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with both aromatic and aliphatic components, used in various chemical applications.
Uniqueness
{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene is unique due to its specific combination of ethoxy and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
62679-86-1 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(5,5-diethoxy-4-propan-2-yloxypent-3-enyl)benzene |
InChI |
InChI=1S/C18H28O3/c1-5-19-18(20-6-2)17(21-15(3)4)14-10-13-16-11-8-7-9-12-16/h7-9,11-12,14-15,18H,5-6,10,13H2,1-4H3 |
InChI Key |
WBZPEMBXDSDWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CCCC1=CC=CC=C1)OC(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532059.png)
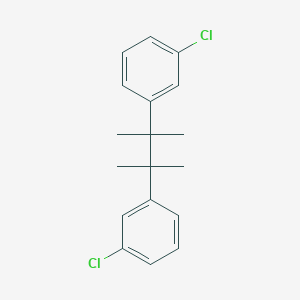
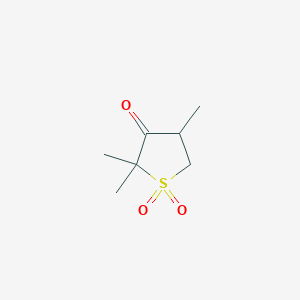
![4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid](/img/structure/B14532081.png)

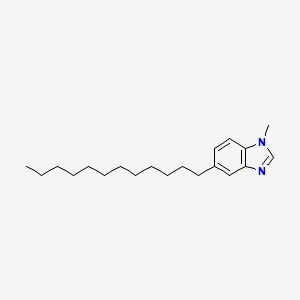
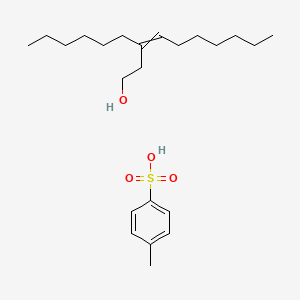
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)
![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)
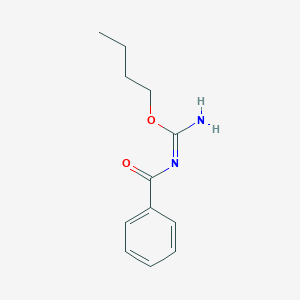
![2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14532128.png)
![1-Chloro-2-[(2-methoxyphenyl)methyl]benzene](/img/structure/B14532136.png)
